molecular formula C18H24ClN3O6S B4407845 4-chloro-N,N-bis[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide

4-chloro-N,N-bis[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide

Cat. No. B4407845
M. Wt: 445.9 g/mol
InChI Key: NWACWGSUZSLEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N,N-bis[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, also known as CBM-300946, is a sulfonamide compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using different methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-chloro-N,N-bis[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer cells and plays a critical role in tumor growth and progression. By inhibiting CAIX, this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential anti-inflammatory agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential anti-inflammatory agent. This compound has also been shown to lower blood glucose levels in diabetic mice, making it a potential antidiabetic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-chloro-N,N-bis[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is its specificity for CAIX, making it a potential candidate for cancer therapy. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments. Additionally, more research is needed to determine the optimal dosage and administration of this compound for different scientific research applications.

Future Directions

There are several future directions for the research on 4-chloro-N,N-bis[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide. One potential direction is the development of more efficient synthesis methods to increase the yield and purity of this compound. Another direction is the optimization of the dosage and administration of this compound for different scientific research applications. Additionally, more research is needed to determine the potential use of this compound as an anticancer agent in clinical trials. Overall, this compound shows promising results in its potential use in various scientific research applications, and further research is needed to fully understand its potential benefits.

Scientific Research Applications

4-chloro-N,N-bis[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Other research areas include its use as an anti-inflammatory agent, antidiabetic agent, and antiviral agent.

properties

IUPAC Name

4-chloro-N,N-bis(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O6S/c19-15-1-3-16(4-2-15)29(25,26)22(13-17(23)20-5-9-27-10-6-20)14-18(24)21-7-11-28-12-8-21/h1-4H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWACWGSUZSLEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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